Lamifiban

Description

a nonpeptide glycoprotein IIb/IIIa antagonist; prevents platelet loss during experimental cardiopulmonary bypass

See also: this compound Hydrochloride (active moiety of).

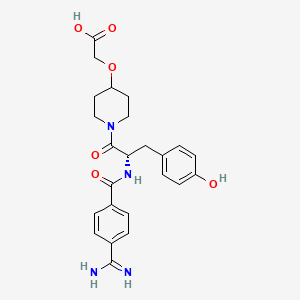

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

144412-49-7 |

|---|---|

Formule moléculaire |

C24H28N4O6 |

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |

Clé InChI |

FPKOGTAFKSLZLD-FQEVSTJZSA-N |

SMILES isomérique |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

SMILES canonique |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |

Origine du produit |

United States |

Foundational & Exploratory

Lamifiban's Platelet Inhibition: A Deep Dive into the Core Mechanism

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Lamifiban, a potent and selective nonpeptide antagonist of the glycoprotein (GP) IIb/IIIa receptor. By competitively and reversibly inhibiting this key receptor, this compound effectively blocks the final common pathway of platelet aggregation, a critical process in the pathophysiology of thrombotic diseases. This document provides a comprehensive overview of its binding characteristics, inhibitory effects on platelet function, and the underlying signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Executive Summary

This compound (Ro 44-9883) is a small molecule inhibitor designed to mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen, the primary ligand for the GP IIb/IIIa receptor. Its mechanism of action is centered on the high-affinity, selective, and reversible blockade of this receptor, thereby preventing the cross-linking of platelets by fibrinogen and other ligands. This guide will detail the biochemical and pharmacological profile of this compound, presenting its binding affinity, its potent inhibition of platelet aggregation induced by various agonists, and the specific experimental protocols used to elucidate these properties. Furthermore, signaling pathway diagrams will illustrate the precise point of intervention of this compound in the complex cascade of platelet activation.

Mechanism of Action: Competitive Antagonism of the GP IIb/IIIa Receptor

The primary mechanism of action of this compound is its direct and competitive antagonism of the platelet GP IIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is the most abundant on the platelet surface and plays a central role in platelet aggregation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GP IIb/IIIa receptor undergoes a conformational change to its high-affinity state, enabling it to bind soluble adhesive proteins, most importantly fibrinogen. Fibrinogen, being a dimeric molecule, can bridge adjacent activated platelets, leading to the formation of a platelet aggregate.

This compound, as a nonpeptide mimetic of the RGD sequence, binds to the fibrinogen-binding site on the activated GP IIb/IIIa receptor. This binding is characterized by high affinity and selectivity. By occupying this site, this compound physically obstructs the binding of fibrinogen and other ligands like von Willebrand factor, fibronectin, and vitronectin.[1] This competitive inhibition is the cornerstone of its antiplatelet effect, effectively preventing the formation of the platelet plug.

An important characteristic of this compound is that its binding does not induce the conformational changes in the GP IIb/IIIa receptor that are typically associated with ligand binding (the "ligand-induced binding sites" or LIBS).[2][3] This suggests that this compound acts as a pure antagonist, blocking the receptor without triggering intracellular signaling events that can sometimes be associated with partial agonists.

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The process of platelet aggregation is a complex signaling cascade. The diagram below illustrates the general pathway of platelet activation and the specific point of inhibition by this compound.

Quantitative Data on this compound's Platelet Inhibition

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentration.

Binding Affinity to GP IIb/IIIa Receptor

| Parameter | Value | Species | Method |

| Kd | 5 nM | Human | Radioligand binding to gel-filtered platelets[2] |

Inhibition of Platelet Aggregation

| Agonist | IC50 | Species | Anticoagulant |

| ADP (10 µM) | 25 nM | Human | Not Specified[2] |

| Thrombin | Data not available in searched results | - | - |

| Collagen | Data not available in searched results | - | - |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established experimental protocols. Below are detailed methodologies for key experiments that are fundamental to understanding its interaction with the GP IIb/IIIa receptor and its effect on platelet function.

Radioligand Binding Assay for GP IIb/IIIa

This assay is designed to determine the binding affinity (Kd) of this compound for the GP IIb/IIIa receptor.

Objective: To quantify the binding characteristics of this compound to the human platelet GP IIb/IIIa receptor.

Materials:

-

Washed human platelets

-

Radiolabeled this compound (e.g., [3H]-Lamifiban) or a competitive radioligand (e.g., [125I]-Fibrinogen)

-

Unlabeled this compound

-

Binding buffer (e.g., Tyrode's buffer with albumin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Platelet Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed to remove plasma proteins. The final platelet concentration is adjusted to a standardized value (e.g., 2 x 10^8 platelets/mL).

-

Assay Setup: The assay is performed in microtiter plates. Each well contains a fixed concentration of washed platelets and a fixed concentration of the radioligand.

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the GP IIb/IIIa receptor.

-

Incubation: The plates are incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters under vacuum. The filters trap the platelets with bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding (determined in the presence of a large excess of unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the Kd of this compound.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in response to various agonists and for determining the inhibitory potency (IC50) of antiplatelet agents like this compound.

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by different agonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) or buffer as a reference

-

Platelet agonists (e.g., ADP, thrombin, collagen)

-

This compound at various concentrations

-

Aggregometer

Procedure:

-

Sample Preparation: PRP is prepared by centrifuging citrated whole blood at a low speed. PPP is obtained by centrifuging the remaining blood at a high speed.

-

Instrument Setup: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C. This compound or vehicle control is added and incubated for a short period.

-

Induction of Aggregation: A specific concentration of a platelet agonist (e.g., 10 µM ADP) is added to the cuvette to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The aggregometer records this change in light transmission over time, typically for 5-10 minutes.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation, is then calculated by plotting the percentage of inhibition against the log of the this compound concentration.

Conclusion

This compound is a potent, selective, and reversible nonpeptide antagonist of the GP IIb/IIIa receptor. Its mechanism of action is well-defined, involving the competitive inhibition of fibrinogen binding to this key receptor, which is the final common pathway for platelet aggregation. The quantitative data on its binding affinity and inhibitory concentrations underscore its potent antiplatelet activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this and similar antiplatelet agents. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lamifiban

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. As a therapeutic agent, it has been investigated for the treatment of acute coronary syndromes. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for this compound. The document includes tabulated data for key chemical properties, a plausible multi-step synthesis protocol, and visualizations of the synthetic workflow and its mechanism of action within the platelet aggregation signaling cascade.

Chemical Structure of this compound

This compound, also known by its development code Ro 44-9883, is a synthetic small molecule with a well-defined chemical architecture.[1] Its structure is centered around a substituted piperidine core, linked to a tyrosine derivative and an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid | [2] |

| Molecular Formula | C₂₄H₂₈N₄O₆ | [2][3][4] |

| Molecular Weight | 468.51 g/mol | |

| CAS Number | 144412-49-7 | |

| Synonyms | Ro 44-9883, ((1-(N-(p-Amidinobenzoyl)-L-tyrosyl)-4-piperidyl)oxy))acetic acid | |

| SMILES | c1cc(ccc1C--INVALID-LINK--NC(=O)c3ccc(cc3)C(=N)N)O | |

| InChI | InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |

The stereochemistry of the tyrosine residue is crucial for its biological activity, with the (S)-configuration being the active enantiomer. The molecule possesses a p-amidinobenzoyl group, which mimics the arginine-glycine-aspartate (RGD) sequence of fibrinogen, enabling it to bind to the GPIIb/IIIa receptor.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the assembly of three key building blocks: a protected L-tyrosine derivative, a 4-hydroxypiperidine acetic acid ester, and 4-amidinobenzoic acid. While a definitive, publicly available, step-by-step protocol is scarce, a plausible synthetic route can be constructed based on established organic chemistry principles and information gleaned from related publications.

Proposed Synthetic Workflow

The overall strategy involves the coupling of these three fragments, followed by deprotection steps to yield the final active pharmaceutical ingredient.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard laboratory procedures for the key transformations.

Step 1: Synthesis of Boc-L-Tyrosine (Fragment A)

-

Suspend L-Tyrosine in a mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide solution to achieve a basic pH.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine.

Step 2: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate (Fragment B)

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired ester.

Step 3: Synthesis of 4-Amidinobenzoic acid (Fragment C)

-

Suspend 4-cyanobenzoic acid in ethanol and bubble dry hydrogen chloride gas through the suspension at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the ethyl imidate hydrochloride salt.

-

Dissolve the imidate salt in ethanol and saturate the solution with ammonia gas at 0 °C.

-

Seal the reaction vessel and stir at room temperature for 48 hours.

-

Concentrate the reaction mixture and purify the residue by recrystallization to afford 4-amidinobenzoic acid hydrochloride.

Step 4: Assembly and Deprotection

-

Coupling of A and B: Dissolve Boc-L-Tyrosine and the piperidine derivative (from Step 2) in dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete. Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

N-Boc Deprotection: Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Coupling with C: Dissolve the deprotected amine and 4-amidinobenzoic acid hydrochloride in dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by a base like N,N-diisopropylethylamine (DIPEA). Stir at room temperature overnight.

-

Final Deprotection: Treat the resulting intermediate with a solution of TFA in DCM to remove the tert-butyl ester protecting group. After completion, concentrate the reaction mixture and purify the crude this compound by preparative high-performance liquid chromatography (HPLC).

Table 2: Summary of Hypothetical Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Boc₂O, NaOH | Dioxane/Water | 0 to RT | 12 |

| 2 | NaH, t-Bu bromoacetate | THF | 0 to RT | 24 |

| 3 | HCl, NH₃ | Ethanol | 0 to RT | 48 |

| 4a | DCC, DMAP | DCM | RT | 12 |

| 4b | TFA | DCM | RT | 2 |

| 4c | EDC, HOBt, DIPEA | DMF | RT | 16 |

| 4d | TFA | DCM | RT | 2 |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets. This action blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling. Various platelet agonists, such as thrombin, collagen, and adenosine diphosphate (ADP), bind to their respective receptors on the platelet surface. This triggers a cascade of intracellular events, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound, by binding to the activated receptor, prevents fibrinogen from cross-linking adjacent platelets, thereby inhibiting thrombus formation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for this compound. The molecule's design as a potent GPIIb/IIIa receptor antagonist is evident from its structural features. The outlined synthesis, while hypothetical in its specific details, follows established chemical principles for the assembly of such a molecule. The visualization of the synthetic workflow and the mechanism of action within the platelet aggregation pathway offers a clear understanding of this compound's chemical and biological properties for professionals in the field of drug development and research. Further investigation into proprietary synthetic methods may reveal more optimized and scalable routes to this important antiplatelet agent.

References

The Binding Affinity of Lamifiban to Glycoprotein IIb/IIIa Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Lamifiban to its target, the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. This compound is a nonpeptide antagonist of GP IIb/IIIa, designed to inhibit platelet aggregation by preventing the binding of fibrinogen to its receptor on platelets.[1] This document details the quantitative binding parameters of this compound, outlines the experimental methodologies used to determine these values, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the GP IIb/IIIa receptor has been characterized by its half-maximal inhibitory concentration (IC50) against platelet aggregation and its apparent dissociation constant (KD). These values are crucial for understanding the drug's potency and its pharmacokinetic/pharmacodynamic relationship.

| Parameter | Value (nmol/L) | Description | Reference |

| IC50 | 25 | The concentration of this compound required to inhibit ADP-induced platelet aggregation by 50%. | [2] |

| Apparent KD | 9.4 | The apparent equilibrium dissociation constant, indicating the concentration at which half of the GP IIb/IIIa receptors are occupied by this compound at equilibrium. | [3] |

Other parenteral GP IIb/IIIa antagonists have reported KD values in the range of 10 to 200 nmol/L.[3]

Signaling Pathway of GP IIb/IIIa Receptor Activation

The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[4] Its activation is a critical step in hemostasis and thrombosis. The process can be described by an "inside-out" signaling mechanism.

Various agonists, such as adenosine diphosphate (ADP), thrombin, and collagen, can initiate platelet activation through their respective G protein-coupled receptors (GPCRs) or other surface receptors. This initial signaling leads to a cascade of intracellular events, resulting in a conformational change in the GP IIb/IIIa receptor. This change transforms the receptor from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to aggregation. This compound acts by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor.

Figure 1: GP IIb/IIIa signaling pathway and this compound's mechanism of action.

Experimental Protocols

The binding affinity and functional inhibition of this compound are determined using various in vitro assays. The following sections describe the general methodologies for these key experiments.

Determination of IC50 by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Objective: To determine the concentration of this compound that inhibits platelet aggregation by 50% (IC50).

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP)

-

This compound at various concentrations

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood into tubes containing sodium citrate.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes).

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

-

Aggregation Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Initiate aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission over time until a maximal aggregation response is observed.

-

Repeat the assay with a range of this compound concentrations.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Figure 2: Workflow for IC50 determination using Light Transmission Aggregometry.

Determination of Binding Affinity (KD/Ki) by Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled compound like this compound.

Objective: To determine the Ki of this compound for the GP IIb/IIIa receptor.

Materials:

-

Isolated platelet membranes or purified GP IIb/IIIa receptors.

-

A radiolabeled ligand that binds to GP IIb/IIIa (e.g., [³H]-labeled fibrinogen or a specific radiolabeled antagonist).

-

Unlabeled this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation:

-

Prepare platelet membranes by homogenizing washed platelets in a lysis buffer, followed by centrifugation to pellet the membranes. The protein concentration is then determined.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the platelet membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Kinetic Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time. It can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Objective: To determine the kinetic parameters of this compound binding to GP IIb/IIIa.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified GP IIb/IIIa receptor.

-

This compound at various concentrations.

-

Immobilization and running buffers.

Procedure:

-

Ligand Immobilization:

-

Immobilize the purified GP IIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized GP IIb/IIIa (the ligand).

-

Monitor the binding in real-time, which is measured as a change in resonance units (RU).

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-GP IIb/IIIa complex.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (koff/kon).

-

Figure 3: Workflow for kinetic analysis using Surface Plasmon Resonance (SPR).

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vitro Characterization of Lamifiban's Antiplatelet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1][2] By reversibly binding to this receptor, this compound effectively blocks the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiplatelet activity, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the Final Common Pathway

Platelet activation and subsequent aggregation is a complex process initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin. These agonists trigger intracellular signaling cascades that ultimately lead to the conformational activation of the GPIIb/IIIa receptor on the platelet surface. Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, a soluble plasma protein. Fibrinogen molecules then act as bridges, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. This compound exerts its antiplatelet effect by directly competing with fibrinogen for binding to the activated GPIIb/IIIa receptor, thus preventing this crucial cross-linking step.

Caption: this compound competitively inhibits fibrinogen binding to the activated GPIIb/IIIa receptor.

Quantitative Assessment of Antiplatelet Activity

The potency of this compound's antiplatelet activity has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against different platelet agonists are summarized below.

| Assay Type | Agonist | IC50 (µM) | Reference |

| Platelet Aggregation | ADP | 0.03 | [3] |

| Platelet Aggregation | Collagen | 0.02 | |

| Platelet Aggregation | Thrombin | 0.03 | |

| Platelet Aggregation | Thrombin Receptor Agonist Peptide (TRAP) | 0.086 | |

| Fibrinogen Binding | Immobilized Fibrinogen | 1.6 nM |

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a platelet suspension as aggregation occurs.

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Detailed Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, thrombin, or TRAP) to the PRP to induce aggregation.

-

Data Acquisition: Monitor the change in light transmission through the PRP suspension for a set period (e.g., 5-10 minutes) using a light transmission aggregometer.

-

Data Analysis: Calculate the percentage of platelet aggregation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) expression and the activation of the GPIIb/IIIa receptor (PAC-1 binding).

Detailed Methodology:

-

Blood Collection: Collect whole blood as described for the platelet aggregation assay.

-

Incubation: Incubate whole blood or PRP with varying concentrations of this compound or a vehicle control.

-

Activation: Stimulate platelets with an agonist (e.g., ADP or TRAP).

-

Staining: Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE, PAC-1-FITC) and a platelet-specific marker (e.g., anti-CD41a-PerCP). Incubate in the dark at room temperature.

-

Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.

-

Data Acquisition: Analyze the samples using a flow cytometer. Gate on the platelet population based on the platelet-specific marker.

-

Data Analysis: Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity. Determine the inhibitory effect of this compound on agonist-induced platelet activation.

GPIIb/IIIa Receptor Binding Assay

This assay directly measures the ability of this compound to compete with a natural ligand (fibrinogen) for binding to the GPIIb/IIIa receptor.

Caption: Workflow for the GPIIb/IIIa receptor binding assay.

Detailed Methodology:

-

Platelet Preparation: Isolate and wash human platelets from PRP.

-

Activation: Activate the platelets with an agonist such as ADP or thrombin to expose the high-affinity GPIIb/IIIa binding site.

-

Competitive Binding: Incubate the activated platelets with a fixed concentration of radiolabeled fibrinogen (e.g., ¹²⁵I-fibrinogen) and varying concentrations of this compound.

-

Separation: Separate the platelet-bound radiolabeled fibrinogen from the unbound fraction by centrifugation through a dense sucrose or oil layer.

-

Quantification: Measure the radioactivity in the platelet pellet using a gamma counter.

-

Data Analysis: Determine the specific binding of radiolabeled fibrinogen at each this compound concentration by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen). Calculate the IC50 value for the inhibition of fibrinogen binding.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific antiplatelet activity. Through a variety of well-established assays, it has been shown to effectively inhibit platelet aggregation and the underlying mechanism of fibrinogen binding to the GPIIb/IIIa receptor. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and evaluation of antiplatelet therapies.

References

The Impact of Lamifiban on Thrombus Formation Under Shear Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamifiban is a selective, reversible, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation. By inhibiting the binding of fibrinogen to this receptor, this compound effectively disrupts thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action and its clinical efficacy, with a particular focus on its role in the context of shear stress-induced platelet activation and subsequent thrombosis. While direct quantitative data on this compound's performance under varying shear stress conditions is not extensively available in the public domain, this document synthesizes existing clinical data and the established principles of shear-dependent platelet physiology to provide a comprehensive overview for research and development professionals.

Introduction: The Challenge of Shear Stress in Thrombosis

Arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is critically influenced by the hemodynamic environment, particularly shear stress. High shear stress, prevalent in stenosed or atherosclerotic arteries, initiates a cascade of events leading to platelet adhesion, activation, and aggregation. This process is primarily mediated by the von Willebrand factor (vWF) binding to the platelet receptor GPIbα, which then triggers intracellular signaling that activates the GPIIb/IIIa receptor. Understanding the efficacy of antiplatelet agents like this compound under these dynamic flow conditions is paramount for the development of effective antithrombotic therapies.

This compound: Mechanism of Action

This compound is a nonpeptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition site for fibrinogen on the activated GPIIb/IIIa receptor. By competitively and reversibly binding to this receptor, this compound prevents the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation, irrespective of the initial platelet agonist.[1]

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The following diagram illustrates the signaling cascade of shear-induced platelet activation and the precise point of intervention for this compound.

Caption: Shear-induced platelet activation pathway and this compound's inhibitory action.

Quantitative Efficacy of this compound: Clinical Trial Data

While specific in vitro data on this compound's efficacy under varying shear stress is limited, several large-scale clinical trials have provided valuable insights into its clinical performance. The following tables summarize key quantitative data from the Canadian this compound Study and the PARAGON trials.

Table 1: Efficacy of this compound in the Canadian this compound Study [2][3]

| Treatment Group (Infusion Rate) | N | Death, Nonfatal MI, or Urgent Revascularization (During Infusion) | Death or Nonfatal MI (at 1 Month) |

| Placebo | 73 | 8.1% | 8.1% |

| This compound (1 µ g/min ) | 72 | 2.5% | - |

| This compound (2 µ g/min ) | 71 | 4.9% | - |

| This compound (4 µ g/min ) | 74 | 3.3% | 2.5% (combined high doses) |

| This compound (5 µ g/min ) | 75 | 2.4% | 2.5% (combined high doses) |

| All this compound Doses | 292 | 3.3% | - |

*P = 0.04 for all this compound doses combined vs. placebo during infusion. *P = 0.03 for the two high doses vs. placebo at 1 month.

Table 2: Efficacy of this compound in the PARAGON Trial [4][5]

| Treatment Group | N | Death or Nonfatal MI (at 30 Days) | Death or Nonfatal MI (at 6 Months) |

| Standard Therapy (Placebo + Heparin) | 758 | 11.7% | 17.9% |

| Low-Dose this compound (1 µ g/min ) | 755 | 10.6% | 13.7% |

| High-Dose this compound (5 µ g/min ) | 769 | 12.0% | 16.4% |

*P=0.668 for both this compound doses vs. standard therapy at 30 days. *P=0.027 for low-dose this compound vs. standard therapy at 6 months.

Table 3: Bleeding Complications with this compound

| Study | Treatment Group | Major Bleeding | Intermediate or Major Bleeding |

| Canadian this compound Study | Placebo | 0.8% | - |

| This compound (all doses) | 2.9% | - | |

| PARAGON Trial | Standard Therapy | - | 5.5% |

| Low-Dose this compound | - | 6.0% | |

| High-Dose this compound | - | 10.7% | |

| High-Dose this compound + Heparin | - | 12.1% |

Experimental Protocols for Studying Thrombus Formation Under Shear Stress

The in vitro investigation of antiplatelet agents under physiologically relevant flow conditions is crucial. The following are generalized protocols for common experimental setups.

Parallel-Plate Flow Chamber Assay

This assay simulates blood flow over a thrombogenic surface in a chamber with a defined geometry.

Principle: Whole blood, either anticoagulated or native, is perfused over a coverslip coated with a pro-thrombotic substrate (e.g., collagen, von Willebrand factor). The chamber's dimensions and the perfusion rate determine the shear stress at the surface. Platelet adhesion and thrombus formation are visualized in real-time using microscopy.

Generalized Protocol:

-

Coating: A glass coverslip is coated with a solution of a thrombogenic protein (e.g., 100 µg/mL fibrillar collagen type I) and incubated to allow for protein adsorption.

-

Chamber Assembly: The coated coverslip is assembled into the parallel-plate flow chamber, forming the bottom surface of the flow channel.

-

Blood Perfusion: Anticoagulated whole blood, pre-incubated with this compound at various concentrations or a vehicle control, is drawn through the chamber at a constant flow rate using a syringe pump.

-

Shear Stress Calculation: The wall shear stress (τ) is calculated using the formula: τ = (6 * Q * µ) / (w * h²), where Q is the flow rate, µ is the blood viscosity, w is the chamber width, and h is the chamber height.

-

Data Acquisition and Analysis: Platelet adhesion and thrombus formation are recorded using video microscopy. Image analysis software is used to quantify parameters such as surface coverage, thrombus volume, and thrombus stability over time.

Cone-and-Plate Viscometer Assay

This method subjects a blood sample to a uniform shear field.

Principle: A small volume of blood is placed between a stationary flat plate and a rotating cone. The angle of the cone and the rotational speed determine the shear rate applied to the blood sample.

Generalized Protocol:

-

Sample Preparation: Platelet-rich plasma (PRP) or whole blood is prepared and pre-incubated with this compound or a vehicle control.

-

Shear Application: The blood sample is placed in the cone-and-plate viscometer, and a defined shear rate is applied for a specific duration.

-

Aggregation Measurement: Platelet aggregation can be measured by changes in light transmission or by flow cytometry to quantify the percentage of aggregated platelets.

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro assessment of this compound's effect.

This compound's Anticipated Effects Under Varying Shear Stress

While direct experimental data is lacking, an understanding of the pathophysiology of shear-dependent thrombosis allows for a reasoned discussion of this compound's expected efficacy under different flow regimes.

-

Low Shear Stress: At lower shear rates, platelet activation is typically driven by soluble agonists like ADP and thrombin, leading to a conformational change in GPIIb/IIIa that is dependent on "inside-out" signaling. In this scenario, this compound, by blocking the final step of fibrinogen binding, would be highly effective.

-

High Shear Stress: Under high shear conditions, the primary initiating event is the binding of vWF to GPIbα. This interaction is crucial for capturing platelets from the rapid blood flow and triggers intracellular signals that lead to GPIIb/IIIa activation. The subsequent platelet-platelet aggregation is highly dependent on the GPIIb/IIIa-fibrinogen interaction to form a stable thrombus capable of withstanding the high shear forces. Therefore, it is hypothesized that the inhibitory effect of this compound on thrombus formation would be particularly pronounced at high shear rates, where the GPIIb/IIIa-mediated aggregation is essential for thrombus stability and growth.

The following diagram illustrates the relationship between shear stress, the dominant platelet activation pathway, and the critical role of GPIIb/IIIa.

Caption: Hypothesized relationship between shear stress and this compound's efficacy.

Conclusion and Future Directions

This compound is a potent inhibitor of platelet aggregation with demonstrated clinical efficacy in patients with acute coronary syndromes. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a valuable therapeutic agent. While clinical data provides a robust overview of its effects, a significant opportunity exists for further research into the specific impact of varying shear stress on its inhibitory profile. In vitro studies utilizing parallel-plate flow chambers and other dynamic systems are warranted to generate quantitative data (e.g., IC50 values) under different shear regimes. Such data would provide a more nuanced understanding of this compound's efficacy in the diverse hemodynamic environments encountered in cardiovascular disease and would be invaluable for the development of next-generation antiplatelet therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The discussion on the anticipated effects of this compound under varying shear stress is based on established scientific principles and is presented as a hypothesis in the absence of direct experimental data.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian this compound Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. International, randomized, controlled trial of this compound (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina. The PARAGON Investigators. Platelet IIb/IIIa Antagonism for the Reduction of Acute coronary syndrome events in a Global Organization Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

Lamifiban's Impact on Platelet Activation Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamifiban is a potent, selective, and reversible nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. By blocking this receptor, this compound effectively inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and other ligands. This technical guide provides a comprehensive overview of this compound's impact on key platelet activation markers, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. While clinical data robustly supports this compound's dose-dependent inhibition of platelet aggregation, specific data on its effects on other activation markers such as P-selectin expression and soluble CD40 ligand (sCD40L) are less extensively reported in publicly available literature. This guide, therefore, also provides established methodologies for assessing these markers to facilitate further research in this area.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. This compound, as a direct antagonist of the GPIIb/IIIa receptor, competitively inhibits fibrinogen binding, thereby preventing platelet aggregation regardless of the initial activation stimulus.[1][2][3]

Figure 1: Signaling pathway of this compound's inhibitory action on platelet aggregation.

Quantitative Data on Platelet Activation Markers

Platelet Aggregation

Clinical studies have consistently demonstrated that this compound inhibits platelet aggregation in a dose-dependent manner. The primary method for assessing this is ex vivo platelet aggregometry in response to agonists like adenosine diphosphate (ADP).

| Study Name | This compound Dose | Agonist | Average Inhibition of Platelet Aggregation | Reference |

| PARAGON Trial | 1 µ g/min IV infusion | ADP | ~60% | [1] |

| 4 µ g/min IV infusion | ADP | Complete Inhibition | [1] | |

| 5 µ g/min IV infusion | ADP | Complete Inhibition | ||

| Canadian this compound Study | 1 µ g/min IV infusion | ADP | Dose-dependent | |

| 2 µ g/min IV infusion | ADP | Dose-dependent | ||

| 4 µ g/min IV infusion | ADP | >80% (leading to significant bleeding time prolongation) | ||

| 5 µ g/min IV infusion | ADP | Complete Inhibition | ||

| PARADIGM Trial | High Doses | ADP | >85% |

P-selectin Expression

P-selectin (CD62P) is a protein stored in the alpha granules of platelets and is rapidly translocated to the platelet surface upon activation. It is a key marker of platelet degranulation and plays a role in platelet-leukocyte interactions. While this compound's primary action is on aggregation, its effect on upstream activation events like P-selectin expression is not well-documented in publicly available literature. Further research is warranted to quantify this effect.

Soluble CD40 Ligand (sCD40L)

Experimental Protocols

The following are detailed methodologies for the key experiments cited or relevant to the study of this compound's effects on platelet activation markers.

Figure 2: General experimental workflow for assessing platelet activation markers.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Blood Collection and Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer.

-

Add the desired concentration of this compound or placebo (vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Add a platelet agonist, such as ADP (final concentration typically 5-20 µM), to induce aggregation.

-

Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated relative to the light transmission of PPP.

-

The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the drug to the control.

-

P-selectin Expression Assay (Flow Cytometry)

-

Blood Collection and Preparation:

-

Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate or acid-citrate-dextrose).

-

Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

-

Staining and Stimulation:

-

To separate aliquots of diluted whole blood, add a fluorescently-labeled antibody against P-selectin (anti-CD62P, e.g., FITC-conjugated) and a platelet-specific marker (e.g., anti-CD41a or anti-CD61, PE-conjugated).

-

Add varying concentrations of this compound or placebo.

-

Add a platelet agonist (e.g., ADP or thrombin receptor activating peptide - TRAP) to one set of tubes to induce activation. Include an unstimulated control.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Fix the samples with a paraformaldehyde solution.

-

Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

-

Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity (MFI) of P-selectin expression.

-

Soluble CD40 Ligand Assay (ELISA)

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant and a platelet activation inhibitor (e.g., EDTA and prostaglandin E1) to prevent ex vivo platelet activation and sCD40L release.

-

Immediately place the blood on ice and centrifuge at a high speed (e.g., 2500 x g) for 15 minutes at 4°C to obtain platelet-free plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

ELISA Procedure:

-

Use a commercially available sCD40L ELISA kit.

-

Follow the manufacturer's instructions for the assay, which typically involves adding plasma samples and standards to a microplate pre-coated with an anti-sCD40L antibody.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using the known concentrations of the sCD40L standards.

-

The concentration of sCD40L in the plasma samples is determined by interpolating their absorbance values from the standard curve.

-

Discussion and Future Directions

The available data conclusively show that this compound is a potent inhibitor of platelet aggregation, a key function of platelets in thrombosis. However, the broader effects of this compound on other aspects of platelet activation, such as granule secretion (indicated by P-selectin expression) and the release of pro-inflammatory mediators (like sCD40L), are not as well characterized.

For drug development professionals, understanding the full spectrum of a GPIIb/IIIa inhibitor's activity is crucial. While inhibition of aggregation is the primary therapeutic goal, modulation of other platelet functions could have additional clinical implications, both beneficial and potentially adverse.

Researchers and scientists are encouraged to utilize the detailed protocols provided in this guide to investigate the effects of this compound on P-selectin expression and sCD40L release. Such studies would provide a more complete picture of this compound's pharmacological profile and could help in identifying patient populations that might derive the most benefit from this therapeutic agent. Furthermore, exploring the impact of this compound on platelet-leukocyte aggregate formation would be a valuable area of future research.

References

Methodological & Application

Application Notes and Protocols for Lamifiban in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, selective, and reversible nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapies.[3][4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound inhibits this process by blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.

These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays to assess its inhibitory effects.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on platelet aggregation as observed in clinical studies. While these data are from ex vivo analyses of patient samples following intravenous infusion, they provide a valuable reference for the expected potency of this compound.

Table 1: this compound Infusion Doses and Corresponding Inhibition of Platelet Aggregation

| This compound Infusion Dose (µ g/min ) | Median Plasma Concentration (ng/mL) | Inhibition of ADP-induced Platelet Aggregation | Reference |

| 1 | 15.0 | ~60% | |

| 5 | 69.7 | >80% |

Table 2: IC50 Value of this compound

| Agonist | IC50 | Reference |

| ADP | 25 nmol/L |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the glycoprotein IIb/IIIa signaling pathway.

Caption: this compound blocks fibrinogen binding to the activated GPIIb/IIIa receptor.

Experimental Protocols

Principle of the Assay

Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet function testing. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP create a turbid suspension with low light transmission. Upon the addition of a platelet agonist, platelets activate and aggregate, causing the PRP to become more transparent and increasing light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Materials and Reagents

-

Human whole blood (collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

-

Anticoagulant: 3.2% or 3.8% Sodium Citrate

-

This compound

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen (e.g., Type I Horm collagen)

-

Thrombin

-

-

Phosphate-Buffered Saline (PBS) or appropriate vehicle for dissolving this compound and agonists

-

Platelet-Poor Plasma (PPP)

-

Aggregometer cuvettes with stir bars

-

Pipettes and tips

-

Centrifuge

-

Platelet aggregometer

-

Hematology analyzer (optional, for platelet count adjustment)

Experimental Workflow

Caption: Workflow for in vitro platelet aggregation assay with this compound.

Detailed Methodology

-

Blood Collection:

-

Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).

-

Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

-

Process the blood within 2 hours of collection.

-

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the citrated whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a separate plastic tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes at room temperature to pellet the remaining cellular components.

-

Collect the supernatant, which is the PPP, and transfer it to a new plastic tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment (Optional but Recommended):

-

Determine the platelet count in the PRP using a hematology analyzer.

-

If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) by adding PPP.

-

-

Preparation of this compound and Agonist Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or as recommended by the manufacturer).

-

Prepare a series of dilutions of this compound to test a range of concentrations. Based on its IC50 of 25 nmol/L, a suggested starting range would be from 1 nmol/L to 1 µmol/L to generate a dose-response curve.

-

Prepare working solutions of the platelet agonists. Commonly used final concentrations are:

-

ADP: 2-10 µM

-

Collagen: 1-5 µg/mL

-

Thrombin: 0.1-0.5 U/mL

-

-

-

Platelet Aggregation Assay:

-

Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette with PRP into the heating block of the aggregometer and allow it to equilibrate to 37°C for 5-10 minutes with stirring.

-

Set the 0% aggregation baseline using the PRP.

-

Set the 100% aggregation baseline using an equivalent volume of PPP.

-

Add a small volume of the this compound dilution (or vehicle control) to the PRP and incubate for 2-5 minutes.

-

Initiate platelet aggregation by adding the chosen agonist.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is calculated from the aggregation curve.

-

Plot the percentage of inhibition of platelet aggregation against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).

-

Percentage of Inhibition = [ (Max Aggregation_control - Max Aggregation_this compound) / Max Aggregation_control ] x 100

-

Conclusion

This document provides a comprehensive guide for the use of this compound in in vitro platelet aggregation assays. The provided protocols and data will aid researchers in accurately assessing the antiplatelet activity of this compound and understanding its mechanism of action. Adherence to standardized laboratory procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Lamifiban in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1] By blocking this receptor, this compound effectively prevents the binding of fibrinogen to platelets, thereby inhibiting thrombus formation.[1] These application notes provide detailed protocols for the use of this compound in various established animal models of thrombosis, offering a framework for preclinical evaluation of its antithrombotic efficacy. While specific preclinical data for this compound in these exact models is limited in publicly available literature, the following protocols have been developed by integrating information on the mechanism of action of this compound, established thrombosis model methodologies, and published data from studies on other GP IIb/IIIa inhibitors in similar animal models.

Mechanism of Action: Signaling Pathway

This compound exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen and other ligands to the activated GP IIb/IIIa receptor on the surface of platelets. This action blocks the cross-linking of platelets, a critical step in the formation of a stable thrombus.

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for three commonly used animal models of thrombosis to evaluate the efficacy of this compound.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.

Experimental Workflow:

Caption: Workflow for the FeCl₃-induced thrombosis model.

Detailed Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (300-350 g) with isoflurane. Surgically expose the common carotid artery.

-

Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

-

This compound Administration: Administer this compound via a jugular vein catheter. A suggested starting dose, extrapolated from other GP IIb/IIIa inhibitors, is an intravenous bolus of 10-30 µg/kg followed by a continuous infusion of 0.1-1.0 µg/kg/min. A vehicle control group should be included.

-

Thrombosis Induction: Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3-5 minutes.

-

Monitoring and Endpoint: Continuously monitor blood flow until complete occlusion (cessation of flow) is observed. The primary endpoint is the time to occlusion.

-

Sample Collection: At the end of the experiment, collect blood samples for platelet aggregation assays and excise the thrombosed arterial segment for histological analysis.

Photochemically Induced Thrombosis (PIT) Model in Mice

This model creates a focal thrombus through photosensitization, offering high spatial and temporal control.

Experimental Workflow:

Caption: Workflow for the Photochemically Induced Thrombosis model.

Detailed Methodology:

-

Animal Preparation: Anesthetize C57BL/6 mice (25-30 g) with an intraperitoneal injection of ketamine/xylazine. Surgically prepare the cremaster muscle for intravital microscopy or expose the carotid artery.

-

This compound Administration: Administer this compound via tail vein injection. A suggested starting dose is a bolus injection of 10-50 µg/kg.

-

Photosensitizer Injection: Inject Rose Bengal (e.g., 50 mg/kg) intravenously.

-

Thrombosis Induction: After allowing the dye to circulate, irradiate a targeted vessel segment with a green laser (e.g., 540 nm) to induce thrombus formation.

-

Monitoring and Endpoints: Visualize and record thrombus formation using intravital microscopy. Key endpoints include the time to initial thrombus formation, time to complete vessel occlusion, and thrombus size.

Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

This ex vivo model assesses thrombus formation on a foreign surface under controlled blood flow conditions.

Experimental Workflow:

References

Application Notes and Protocols for Lamifiban Administration in Ex Vivo Platelet Function Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, selective, and reversible non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] By blocking the final common pathway of platelet aggregation, the binding of fibrinogen to the activated GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[1][3] These application notes provide detailed protocols for the administration of this compound in common ex vivo platelet function tests, including Light Transmission Aggregometry (LTA) and flow cytometry. The provided information is intended to guide researchers in accurately assessing platelet inhibition and understanding the pharmacodynamic effects of this compound in a laboratory setting.

Mechanism of Action: Glycoprotein IIb/IIIa Inhibition

The GP IIb/IIIa receptor is an integrin complex on the surface of platelets.[1] Upon platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then bridges adjacent platelets, leading to aggregation. This compound competitively inhibits the binding of fibrinogen to this activated receptor, thereby preventing platelet aggregation.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize key quantitative data obtained from ex vivo studies.

Table 1: Half-Maximal Effective Concentration (EC50) of this compound

| Agonist | EC50 (ng/mL) | EC50 (nM)* |

| ADP | 3 - 6 | 6.4 - 12.8 |

| TRAP (Thrombin Receptor Activating Peptide) | 11 - 28 | 23.5 - 59.8 |

*Calculated based on a molecular weight of 468.51 g/mol for this compound.

Table 2: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation

| This compound Infusion Rate (µ g/min ) | Approximate Plasma Concentration (ng/mL) | Inhibition of ADP-induced Aggregation |

| 1 | 15 | ~60% |

| 4 | ~55 | >80% |

| 5 | ~70 | >85% |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro and ex vivo laboratory use, a stock solution of this compound should be prepared.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Reconstitute the powder in sterile saline or PBS to a convenient stock concentration (e.g., 1 mg/mL).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Prepare serial dilutions from the stock solution to achieve the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.

-

Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. This protocol describes the use of LTA to measure the inhibitory effect of this compound.

References

- 1. Clues for understanding the structure and function of a prototypic human integrin: the platelet glycoprotein IIb/IIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Lamifiban in Studying Integrin Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lamifiban, a nonpeptide antagonist of the glycoprotein IIb/IIIa receptor (integrin αIIbβ3), as a tool for investigating integrin signaling pathways. This document includes detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Introduction to this compound and Integrin αIIbβ3

This compound is a selective and reversible inhibitor of the platelet integrin receptor αIIbβ3[1]. This receptor is crucial for platelet aggregation, a key process in hemostasis and thrombosis. Upon platelet activation by agonists such as adenosine diphosphate (ADP) or thrombin, integrin αIIbβ3 undergoes a conformational change from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen[2][3]. This "inside-out" signaling enables fibrinogen to bind to and cross-link adjacent platelets, leading to the formation of a platelet plug[2][3].

The binding of fibrinogen to integrin αIIbβ3 also initiates "outside-in" signaling, a cascade of intracellular events that leads to platelet spreading, clot retraction, and further stabilization of the thrombus. This compound, by competitively inhibiting fibrinogen binding to αIIbβ3, effectively blocks platelet aggregation and serves as a valuable tool to dissect the molecular mechanisms of both inside-out and outside-in integrin signaling.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on platelet function have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Agonist | Value | Reference |

| IC50 (Platelet Aggregation) | ADP | 25 nmol/L | |

| EC50 (Platelet Aggregation) | TRAP-induced | 11 - 28 ng/mL | |

| EC50 (Platelet Aggregation) | ADP-induced | 3 - 6 ng/mL |

Table 2: Clinical Efficacy of this compound in Unstable Angina (PARAGON A Trial)

| Treatment Group | Dose | Composite Endpoint (Death or Nonfatal MI) at 30 Days | Composite Endpoint (Death or Nonfatal MI) at 6 Months |

| Standard Therapy (Placebo + Heparin) | N/A | 11.7% | 17.9% |

| Low-Dose this compound (with/without Heparin) | 1 µ g/min | 10.6% | 13.7% |

| High-Dose this compound (with/without Heparin) | 5 µ g/min | 12.0% | 16.4% |

Table 3: Bleeding Complications with this compound (PARAGON A Trial)

| Treatment Group | Dose | Intermediate or Major Bleeding |

| Standard Therapy (Placebo + Heparin) | N/A | 5.5% |

| High-Dose this compound + Heparin | 5 µ g/min | 12.1% |

| Low-Dose this compound + Heparin | 1 µ g/min | Similar to control |

Visualizing Integrin Signaling and this compound's Mechanism of Action

To understand how this compound interferes with integrin signaling, it is essential to visualize the key pathways.

Caption: Integrin αIIbβ3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for studying integrin signaling using this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.

Caption: Workflow for Light Transmission Aggregometry (LTA).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

-

Incubation with this compound:

-

Pipette adjusted PRP into aggregometer cuvettes with a stir bar.

-

Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., saline).

-

Incubate for 5 minutes at 37°C with stirring.

-

-

Induction of Aggregation:

-

Add a platelet agonist such as ADP (final concentration 5-20 µM) or Thrombin Receptor Activating Peptide (TRAP; final concentration 10-20 µM) to initiate aggregation.

-

-

Measurement and Analysis:

-

Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.

-

Calculate the percent inhibition of aggregation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log of this compound concentration.

-

Flow Cytometry Assay for Integrin αIIbβ3 Activation

This assay measures the effect of this compound on the conformational activation of integrin αIIbβ3.

Caption: Workflow for Flow Cytometry-based Integrin Activation Assay.

Methodology:

-

Platelet Preparation:

-

Prepare PRP as described in the LTA protocol. For some applications, washed platelets may be preferred to remove plasma proteins.

-

-

Incubation and Stimulation:

-

Incubate PRP or washed platelets with the desired concentrations of this compound or vehicle for 10-15 minutes at room temperature.

-

Add a platelet agonist (e.g., ADP or thrombin) and incubate for a further 10-15 minutes.

-

-

Staining:

-

Add a fluorescently labeled monoclonal antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1-FITC).

-

Co-stain with a fluorescently labeled antibody against a general platelet marker, such as CD41, to identify the platelet population.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

-

(Optional) Fix the platelets with 1% paraformaldehyde.

-

Dilute the samples in a suitable buffer (e.g., PBS).

-

Acquire data on a flow cytometer, gating on the CD41-positive population.

-

Quantify the mean fluorescence intensity (MFI) of PAC-1 binding to assess the level of integrin αIIbβ3 activation.

-